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Introduction
UA-Zero is a non-toxic and non-radioactive staining reagent designed as a direct replacement

for Uranyl Acetate (UA) in transmission electron microscopy (TEM).[1][2][3][4][5] Uranyl

Acetate, a commonly used heavy metal stain, provides excellent contrast to ultrastructural

morphology but is hazardous due to its toxicity and radioactivity.[2][3][6] UA-Zero offers a safer

alternative without compromising the quality of high-contrast imaging and can be implemented

in standard protocols without significant modifications.[1][3][4][5] This document provides

detailed step-by-step protocols for various UA-Zero staining applications, including en bloc

staining of tissues and cells, and negative staining of particulate samples.

Product Information
Product Name: UA-Zero EM Stain

Key Features:

Direct substitute for Uranyl Acetate.[1][4][5]
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Non-toxic and free of radioactive material.[1][2][3][4]

No special handling, storage, or disposal requirements.[4][5]

Provides high-contrast images comparable to those obtained with Uranyl Acetate.[2][5]

Storage:

Long-term storage: Refrigerate at approximately 4°C.[1][4][7][8]

Daily use: Can be kept in a sealed, opaque bottle at room temperature, away from direct

sunlight.[1][4][7][8]

Experimental Protocols
Protocol 1: En Bloc Staining for Tissues and Cells
This protocol is suitable for staining biological samples such as tissues (e.g., kidney) and

cultured cells (e.g., HeLa cells) before embedding.[7][8]

Materials:

UA-Zero EM Stain

2.5% Glutaraldehyde in 0.1M Cacodylate Buffer

0.1M Cacodylate Buffer

1% Osmium Tetroxide (OsO4) in 0.1M Cacodylate Buffer

Deionized Water

Ethanol series (70%, 80%, 90%, 100%)

Propylene Oxide

Epon Resin Mix

Procedure:
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Fixation:

1. Fix the sample in 2.5% glutaraldehyde in 0.1M cacodylate buffer for 1 hour (for cells) to

several days (for tissue).[7][8]

2. Wash the sample three times with 0.1M cacodylate buffer for 10 minutes each.[7][8]

3. Post-fix with 1% OsO4 in 0.1M cacodylate buffer for 20 minutes (for cells) to 1 hour (for

tissue).[7][8]

4. Wash three times with 0.1M cacodylate buffer for 10 minutes each.[7][8]

5. Rinse with deionized water, twice for 5-10 minutes each.[7][8]

Staining:

1. Stain the sample with UA-Zero EM Stain in 20% ethanol for 1 hour.[7][8]

2. Rinse with deionized water, twice for 10 minutes each.[7]

Dehydration:

1. Dehydrate the sample through a graded ethanol series:

70% ethanol for 5-10 minutes.[7][8]

80% ethanol for 5-10 minutes.[7][8]

90% ethanol for 10 minutes.[7][8]

100% ethanol, three times for 10-20 minutes each.[7][8]

2. Treat with propylene oxide twice for 5 minutes each.[7]

Infiltration and Embedding:

1. Infiltrate with a 1:1 mixture of propylene oxide and Epon resin mix for 3.5 hours.[7]

2. Infiltrate with 100% Epon resin mix overnight.[7]
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3. Embed the sample in fresh Epon resin mix and polymerize.

Protocol 2: Negative Staining for Viruses and
Macromolecules
This protocol is adapted for the visualization of particulate samples like viruses (e.g., Tobacco

Mosaic Virus) and other macromolecules.[1]

Materials:

UA-Zero EM Stain

TEM grids with support film (e.g., carbon-coated)

Sample in solution (e.g., purified virus)

Deionized or distilled water

Filter paper

Procedure:

Grid Preparation:

1. Glow-discharge the TEM grids to make the support film hydrophilic.[9][10]

Sample Application:

1. Place a 3.5 µL drop of the sample solution onto the grid.[9]

2. Incubate for 45 seconds.[9]

Washing:

1. Wash the grid by passing it over 5 drops of deionized water.[9]

Staining:

1. Apply a 3.5 µL drop of UA-Zero EM Stain and immediately blot off the excess liquid.[9]
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2. Apply a second 3.5 µL drop of UA-Zero EM Stain.[9]

3. Incubate for 15 seconds.[9]

Drying:

1. Blot the grid dry using filter paper.[9]

2. Allow the grid to air dry completely before viewing in the TEM.[9][11]

Data Presentation
Parameter UA-Zero Uranyl Acetate Reference

Toxicity Non-toxic Toxic, Carcinogenic [2][3]

Radioactivity Non-radioactive Radioactive [2][3][4]

Staining Time (en

bloc)
1 hour in 20% ethanol

1 hour in water or

20% ethanol
[7][8]

Image Contrast
High, comparable to

UA
High [2][5]

Image Sharpness Good Good [2][6]

Image Brightness Good Good [2][6]

Experimental Workflow Diagrams
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Fixation

Staining

Dehydration

Infiltration & Embedding

2.5% Glutaraldehyde

3x Cacodylate Buffer Wash

1% Osmium Tetroxide

3x Cacodylate Buffer Wash

2x Deionized Water Rinse

UA-Zero in 20% Ethanol (1 hr)

2x Deionized Water Rinse

Graded Ethanol Series
(70%, 80%, 90%, 100%)

2x Propylene Oxide

1:1 Propylene Oxide:Resin

100% Resin (Overnight)

Embed in Fresh Resin

 

Glow-Discharge Grid

Apply Sample to Grid (45s)

Wash with Deionized Water

Apply UA-Zero & Blot

Apply UA-Zero (15s)

Blot Grid Dry

Air Dry Grid

Image in TEM

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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